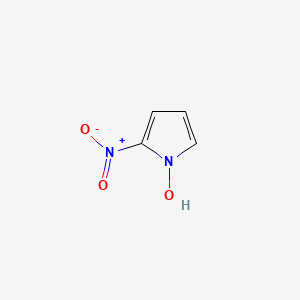

2-Nitro-1H-pyrrol-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

657392-07-9 |

|---|---|

Molecular Formula |

C4H4N2O3 |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

1-hydroxy-2-nitropyrrole |

InChI |

InChI=1S/C4H4N2O3/c7-5-3-1-2-4(5)6(8)9/h1-3,7H |

InChI Key |

FBCDLNMAOOXTGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Positional Assignments and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2-Nitro-1H-pyrrol-1-ol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyrrole (B145914) ring, in addition to a signal for the hydroxyl proton. The electron-withdrawing nitro group at the C2 position would significantly deshield the adjacent H3 proton, shifting it downfield. The H5 proton, adjacent to the N-hydroxy group, and the H4 proton would appear at intermediate chemical shifts. The N-OH proton signal would likely be broad and its chemical shift highly dependent on solvent and concentration.

The ¹³C NMR spectrum, typically acquired with proton decoupling, would display four signals for the pyrrole ring carbons. The C2 carbon, directly attached to the nitro group, is expected to be the most deshielded, appearing furthest downfield. The chemical shifts of C3, C4, and C5 would be influenced by the combined electronic effects of the nitro and N-hydroxy substituents.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹H) |

|---|---|---|---|

| N-OH | Variable, broad | - | s (broad) |

| C2 | - | ~145-155 | - |

| H3 / C3 | ~7.0-7.4 | ~110-120 | dd |

| H4 / C4 | ~6.3-6.6 | ~112-122 | dd |

| H5 / C5 | ~6.8-7.2 | ~120-130 | dd |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H3 with H4, and H4 with H5, confirming their adjacent relationship on the pyrrole ring. The absence of a cross-peak between H3 and H5 would verify the substitution pattern. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This would allow for the direct assignment of C3, C4, and C5 based on the previously established proton assignments from the COSY spectrum.

Quantitative NMR (qNMR) is a powerful analytical method that utilizes the direct proportionality between the integrated area of an NMR signal and the molar concentration of the corresponding nucleus. emerypharma.com This technique can be employed to monitor the synthesis of this compound, for example, in a nitration reaction of a precursor.

By adding a known amount of an internal standard (a compound with a stable, sharp signal that does not overlap with analyte signals) to the reaction mixture, one can track the disappearance of starting material and the appearance of the product over time. sciepub.com The purity or concentration of the final isolated product can also be precisely determined using the following equation:

Purity = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte)

Where I is the integral value, N is the number of protons for the integrated signal, M is the molar mass, and m is the mass of the substance. emerypharma.com This method offers a significant advantage over chromatographic techniques as it does not require an identical reference standard for the analyte and can provide a direct, accurate measurement of purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. measurlabs.com For this compound (Molecular Formula: C₄H₄N₂O₃), the exact mass can be calculated with high precision.

Calculated Exact Mass: 128.0222 Da

HRMS analysis of a synthesized sample should yield a molecular ion peak (e.g., [M+H]⁺ at m/z 129.0295) that matches this calculated value within a very low tolerance (typically <5 ppm), thereby confirming the molecular formula. measurlabs.com

Beyond formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can offer mechanistic insights by analyzing fragmentation patterns. While N-oxides and hydroxylated compounds can be challenging to distinguish, certain fragmentation behaviors are characteristic. nih.gov For this compound, characteristic fragmentation pathways could include:

Loss of an oxygen atom from the N-hydroxy group ([M+H-O]⁺). researchgate.net

Loss of the hydroxyl radical (•OH).

Loss of the nitro group (•NO₂).

Ring cleavage, leading to smaller fragment ions.

Observing these specific neutral losses and fragment ions helps to piece together the molecular structure and differentiate it from potential isomers.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint based on the functional groups present. edinst.comtriprinceton.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecules, exciting vibrational modes that cause a change in the dipole moment. ksu.edu.sa It is particularly sensitive to polar bonds. triprinceton.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa It is sensitive to vibrations that cause a change in the polarizability of the molecule, making it effective for analyzing non-polar and symmetric bonds. nih.gov

For this compound, the key functional groups would produce characteristic signals.

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| O-H (on Nitrogen) | Stretching | 3200-3400 (broad) | IR |

| C-H (aromatic) | Stretching | 3100-3150 | IR, Raman |

| N-O₂ (Nitro) | Asymmetric Stretching | 1500-1570 | IR (strong) |

| N-O₂ (Nitro) | Symmetric Stretching | 1300-1370 | IR (strong), Raman |

| C=C (ring) | Stretching | 1450-1550 | IR, Raman |

| C-N (ring) | Stretching | 1250-1350 | IR, Raman |

| N-O (N-hydroxy) | Stretching | 900-1000 | IR |

Data compiled from general spectroscopic tables and literature on related compounds. nih.govresearchgate.net

The strong IR absorption bands for the asymmetric and symmetric stretches of the nitro group are highly characteristic. researchgate.net The broad O-H stretching band would be indicative of the hydroxyl group and potential hydrogen bonding. The combination of IR and Raman spectra would provide a comprehensive vibrational profile, confirming the presence of all key functional groups and offering insights into the molecular structure. nih.govmdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information, including:

Unambiguous Connectivity: Absolute confirmation of the atomic connections and the substitution pattern on the pyrrole ring.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C-N, N-O, N=O) and angles, which can provide insight into the electronic nature of the molecule, such as bond delocalization and ring strain.

Molecular Conformation and Planarity: Determination of the planarity of the pyrrole ring and the orientation of the N-hydroxy and nitro group substituents relative to the ring.

Intermolecular Interactions: Crucial information on how molecules pack in the solid state, revealing intermolecular forces such as hydrogen bonding (e.g., between the N-OH group of one molecule and the nitro group of another) and π-π stacking interactions.

As of now, no public crystal structure data for this compound is available. However, studies on related nitro-substituted heterocyclic compounds, such as nitropyrazoles, have demonstrated the power of crystallography in confirming geometries and understanding solid-state interactions. researchgate.net Such an analysis for this compound would be invaluable for a complete structural characterization.

Theoretical and Computational Investigations of 2 Nitro 1h Pyrrol 1 Ol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular structures and properties.

The initial step in the computational study of a molecule is the optimization of its geometry to find the lowest energy arrangement of its atoms. For 2-Nitro-1H-pyrrol-1-ol, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Based on DFT calculations of the closely related 2-nitropyrrole at the B3LYP/6-31G* level of theory, the pyrrole (B145914) ring is expected to be nearly planar. The introduction of the hydroxyl group at the N1 position and the nitro group at the C2 position will induce some changes in the geometry of the pyrrole ring compared to the parent pyrrole molecule. For instance, the C-N bonds of the nitro group and the N-O bond of the hydroxyl group will have specific orientations relative to the pyrrole ring.

Conformational analysis of this compound would primarily focus on the rotation around the N1-O1 bond and the C2-N2 bond. The orientation of the hydroxyl hydrogen and the nitro group can lead to different conformers with varying energies. The relative stability of these conformers is governed by a combination of steric and electronic effects, including the potential for intramolecular hydrogen bonding. Studies on substituted prolines, which share the pyrrolidine (B122466) ring structure, have shown that substitutions significantly influence the conformational preferences of the ring. faccts.dedeeporigin.com

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds (Note: These are estimated values based on data for 2-nitropyrrole and general knowledge of substituted pyrroles. Actual values for this compound would require specific calculations.)

| Parameter | Predicted Value (Å or °) | Analogous Compound Data Source |

| C2-C3 Bond Length | ~1.38 | 2-nitropyrrole researchgate.net |

| C3-C4 Bond Length | ~1.42 | 2-nitropyrrole researchgate.net |

| C4-C5 Bond Length | ~1.37 | 2-nitropyrrole researchgate.net |

| N1-C2 Bond Length | ~1.37 | 2-nitropyrrole researchgate.net |

| N1-C5 Bond Length | ~1.38 | 2-nitropyrrole researchgate.net |

| C2-N(nitro) Bond Length | ~1.45 | 2-nitropyrrole researchgate.net |

| N-O(hydroxyl) Bond Length | ~1.40 | General N-OH compounds |

| C2-N1-C5 Bond Angle | ~109 | 2-nitropyrrole researchgate.net |

| N1-C2-C3 Bond Angle | ~108 | 2-nitropyrrole researchgate.net |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energy of both the HOMO and LUMO compared to pyrrole. The hydroxyl group, being a pi-donor, will have an opposing effect, raising the energy of the HOMO. The interplay of these two substituents will determine the final HOMO-LUMO gap. DFT studies on various substituted pyrroles have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. google.comumanitoba.ca The introduction of a nitro group generally leads to a smaller HOMO-LUMO gap, indicating increased reactivity. researchgate.netdoaj.org

The electronic distribution within the molecule can be visualized through the plots of the HOMO and LUMO. In this compound, the HOMO is expected to be localized primarily on the pyrrole ring, reflecting its aromatic character. The LUMO, on the other hand, is anticipated to have significant contributions from the nitro group, particularly the π* orbitals of the N-O bonds, making this group a likely site for nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound based on Analogous Compounds (Note: These are estimated values. The actual values are dependent on the level of theory and basis set used in the calculation.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

DFT calculations can provide valuable predictions of various spectroscopic parameters.

NMR Chemical Shifts: The chemical environment of each nucleus determines its NMR chemical shift. Theoretical calculations of NMR shieldings can be converted to chemical shifts and compared with experimental data to confirm the molecular structure. For this compound, the protons and carbons of the pyrrole ring are expected to show distinct chemical shifts due to the electronic effects of the nitro and hydroxyl groups. The electron-withdrawing nitro group would cause a downfield shift (higher ppm) for the adjacent ring protons and carbons. The hydroxyl group's effect would be more complex, influencing the N1 position directly. Experimental and computational studies on substituted hydroxypyrroles and their derivatives have established correlations between substituent effects and NMR parameters. rsc.orgrsc.org

Vibrational Frequencies: The vibrational spectrum (e.g., infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can predict these vibrational frequencies with good accuracy. nih.gov For this compound, characteristic vibrational modes would include the N-H stretching (if tautomerism occurs, though less likely with the N-OH group), C-H stretching of the pyrrole ring, and symmetric and asymmetric stretching of the nitro group. The calculated vibrational spectrum can aid in the interpretation of experimental spectroscopic data.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. deeporigin.comwolfram.comavogadro.cc It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP map is expected to show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating their electron-rich nature and susceptibility to electrophilic attack. The region around the hydroxyl proton is expected to have a positive potential (typically colored blue), highlighting its acidic character. The pyrrole ring will exhibit a more complex potential distribution due to the competing electronic effects of the two substituents. The analysis of MEP maps for various substituted pyrroles has been instrumental in understanding their reactivity patterns. researchgate.net

Reactivity Descriptors from Conceptual DFT (e.g., Fukui Functions, Parr Functions, Electrophilicity/Nucleophilicity Indices)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.

Fukui functions are a key tool in conceptual DFT for predicting the regioselectivity of chemical reactions. researchgate.netwikipedia.org They indicate the change in electron density at a particular point in a molecule when an electron is added or removed.

For electrophilic attack , the relevant Fukui function (f+) identifies the sites most susceptible to nucleophilic attack. In this compound, the highest values of f+ are expected to be on the carbon atom attached to the nitro group (C2) and the nitrogen atoms of the nitro group, indicating these are the primary electrophilic centers.

For nucleophilic attack , the Fukui function (f-) points to the most reactive sites for electrophilic attack. The highest values of f- are anticipated to be on the carbon atoms of the pyrrole ring, particularly those not directly bonded to the electron-withdrawing nitro group (e.g., C4 and C5).

Other reactivity descriptors such as Parr functions, and global indices like electrophilicity and nucleophilicity, can further refine these predictions. The electrophilicity index provides a measure of a molecule's ability to accept electrons, which is expected to be significant for this compound due to the presence of the nitro group.

Aromaticity Assessment (e.g., NICS, HOMA Indices) in Substituted Pyrrole Systems

The aromaticity of a cyclic molecule is a key determinant of its stability, reactivity, and magnetic properties. It is not a directly observable quantity but can be quantified through various computational indices. For substituted pyrrole systems, the introduction of functional groups can significantly modulate the degree of electron delocalization within the ring. The this compound molecule features two distinct substituents on its pyrrole core: an electron-withdrawing nitro group (-NO2) at the C2 position and a hydroxyl group (-OH) on the ring nitrogen.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, evaluating the deviation of bond lengths within a ring from an ideal aromatic reference. A HOMA value of 1 indicates a fully aromatic system, while values approaching 0 suggest a non-aromatic, Kekulé-like structure. For the parent pyrrole molecule, the aromaticity is significant, though less than that of benzene (B151609) wikipedia.org. The introduction of an electron-withdrawing -NO2 group is expected to decrease the electron density in the ring, leading to greater bond length alternation and, consequently, a lower HOMA value, indicating reduced aromaticity. Conversely, the N-hydroxy group's effect is more complex; while the oxygen is electronegative, its lone pairs can participate in π-conjugation, potentially increasing electron density in the ring. The net effect on the HOMA index would depend on the balance of these inductive and resonance effects.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated as the negative of the absolute magnetic shielding at a specific point in space, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). acs.orggithub.io Aromatic systems exhibit a diatropic ring current, resulting in negative (shielded) NICS values, whereas anti-aromatic systems have positive (deshielded) values. Non-aromatic compounds have NICS values near zero. acs.org For this compound, the electron-withdrawing nitro group would likely reduce the diatropic ring current, making the NICS value less negative compared to unsubstituted pyrrole. The N-hydroxy group's influence would again be a subtle interplay of its electronic effects.

While specific HOMA and NICS(1)zz values for this compound are not available in the literature, the expected trends can be illustrated by comparing the parent pyrrole to a related substituted system. The following table presents calculated values for nitropyridine derivatives, which demonstrate the impact of a nitro substituent on aromaticity indices. researchgate.net

| Compound | Substituent Position | HOMA | NICS(1)zz (ppm) |

|---|---|---|---|

| Pyrrole (Reference) | - | ~0.90-0.99 | ~ -15 to -20 |

| 2-(N-methylamino)-5-nitropyridine | para to -NHMe | 0.978 | -10.97 |

| 5-(N-methylamino)-2-nitropyridine | ortho to -NHMe | 0.965 | -9.52 |

| 3-(N-methylamino)-2-nitropyridine | meta to -NHMe | 0.977 | -10.35 |

This table presents data for nitropyridine derivatives to illustrate the general effect of nitro substitution on aromaticity indices. researchgate.net The value for pyrrole is a representative range from general chemical literature.

Mechanistic Studies of Model Reactions Involving this compound

Detailed mechanistic studies for reactions involving this compound are scarce. However, valuable insights can be gained from computational investigations of closely related analogs. The hetero-Diels-Alder reaction between 2-nitro-1H-pyrrole (the de-hydroxylated analog of the title compound) and isoprene (B109036) has been examined using Molecular Electron Density Theory (MEDT), providing a robust model for understanding the reactivity of this class of compounds. researchgate.net The presence of the N-hydroxy group in this compound would modulate the electronic properties of the pyrrole ring but the fundamental reaction pathways are expected to share common features.

In the computational study of the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene, Density Functional Theory (DFT) at the B3LYP/6-31(d) level was used to locate and characterize the transition states (TSs) for various possible reaction channels. researchgate.net The calculations revealed that the reaction proceeds via a one-step, asynchronous mechanism. researchgate.net Asynchronicity in a transition state means that the two new sigma bonds are not formed to the same extent at the TS.

The study identified several competing regio- and chemoselective pathways. The activation barriers (Gibbs free energies of activation, ΔG‡) were calculated for each pathway to determine the most favorable route. The results indicated a clear preference for specific chemo- and regioselectivity, which was explained by analyzing the Parr functions, a tool derived from conceptual DFT. researchgate.net The most favorable reaction channel was identified, and its transition state geometry was characterized by the lengths of the forming bonds. An analysis of the Electron Localization Function (ELF) along the reaction coordinate for the most favorable pathway established a non-concerted, two-stage, one-step molecular mechanism. researchgate.net

The table below summarizes the key activation energy data from the model reaction of 2-nitro-1H-pyrrole with isoprene, illustrating how computational chemistry elucidates the preferred reaction pathway. researchgate.net

| Reaction Channel | Description | Calculated Activation Gibbs Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| TS-1-o | Ortho, C=C' attack | 33.9 |

| TS-1-m | Meta, C=C' attack | 36.5 |

| TS-2-o | Ortho, C=C attack | 36.0 |

| TS-2-m | Meta, C=C attack | 37.3 |

Data derived from the mechanistic study of the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene. researchgate.net The "TS-1-o" pathway was identified as the most kinetically favorable.

In the model Diels-Alder reaction of 2-nitro-1H-pyrrole, the Gibbs free energies of reaction (ΔG) were calculated for the different isomeric products. researchgate.net These values indicate the thermodynamic stability of the products relative to the reactants. A negative ΔG signifies a spontaneous, or exergonic, reaction, while a positive value indicates a non-spontaneous, or endergonic, process.

The study found that while all reaction pathways were endergonic (possessing positive ΔG values), the product corresponding to the most kinetically favorable pathway (TS-1-o) was also the most thermodynamically stable product. researchgate.net This demonstrates a scenario where both kinetic and thermodynamic factors favor the same reaction outcome. The slight difference between activation energy and enthalpy values in such calculations can indicate the feasibility of a reaction. nih.gov

The following table presents the calculated thermodynamic data for the formation of the different cycloadducts in the model reaction.

| Product | Corresponding Pathway | Calculated Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |

|---|---|---|

| P-1-o | Ortho, C=C' attack | 22.2 |

| P-1-m | Meta, C=C' attack | 25.4 |

| P-2-o | Ortho, C=C attack | 25.0 |

| P-2-m | Meta, C=C attack | 27.1 |

Data derived from the mechanistic study of the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene. researchgate.net The positive values indicate the reactions are thermodynamically unfavorable (endergonic) under the calculated conditions.

Reactivity and Reaction Mechanisms of 2 Nitro 1h Pyrrol 1 Ol

Reactions Involving the Nitro Group

The nitro group at the C2 position profoundly influences the electronic properties of the pyrrole (B145914) ring. It acts as a powerful electron-withdrawing group through both inductive and resonance effects, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack and reduction.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to 2-amino-1H-pyrrol-1-ol derivatives. This conversion can be achieved through various methods, most commonly catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.com

Catalytic hydrogenation is a widely employed method for this transformation. researchgate.netresearchgate.net Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel (Raney Ni) are effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate. This method is often preferred due to its clean nature and high yields. Rhodium and ruthenium catalysts have also demonstrated high activity and selectivity in the hydrogenation of pyrrole derivatives. researchgate.netresearchgate.net

Alternatively, reduction can be accomplished using metals in the presence of an acid. masterorganicchemistry.com Common systems include tin (Sn) or iron (Fe) powder in hydrochloric acid (HCl). These reagents act as a source of single electrons to reduce the nitro group in a stepwise manner. While effective, this method often requires a stoichiometric amount of the metal and a subsequent basic workup to liberate the free amine.

| Reagent System | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C (5-10%) | Ethanol, Methanol, or Ethyl Acetate | 1-4 atm H₂, Room Temperature | Commonly used, high efficiency, clean reaction. |

| H₂, PtO₂ (Adam's catalyst) | Ethanol, Acetic Acid | 1-3 atm H₂, Room Temperature | Very active catalyst, can sometimes reduce the aromatic ring under harsh conditions. |

| H₂, Raney Ni | Ethanol | 50-100 atm H₂, Elevated Temperature | Requires higher pressure and temperature. |

| Fe, HCl | Water/Ethanol | Reflux | Classical method, inexpensive, requires acidic conditions and basic workup. |

| Sn, HCl | Ethanol | Reflux | Similar to Fe/HCl, effective but generates tin waste. |

| SnCl₂·2H₂O | Ethyl Acetate | Reflux | A milder alternative for substrates sensitive to strong acids. |

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl systems bearing strong electron-withdrawing groups. wikipedia.org The nitro group at the C2 position of 2-Nitro-1H-pyrrol-1-ol strongly activates the pyrrole ring for SNAr reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com

The activation is most pronounced at the positions ortho and para to the nitro group. In the case of a 2-nitropyrrole system, the C5 and C3 positions are activated. For a nucleophilic attack to proceed, a suitable leaving group must be present at one of these activated positions. If, for instance, a halogen atom were present at the C5 position, it could be readily displaced by a variety of nucleophiles.

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). The negative charge is delocalized onto the oxygen atoms of the nitro group, which is a crucial stabilizing factor. chemistrysteps.com

Elimination: The leaving group is expelled, and the aromaticity of the pyrrole ring is restored. chemistrysteps.com

The rate of the SNAr reaction is influenced by the nature of the leaving group, the nucleophile, and the solvent. For SNAr reactions, fluoride is often the best leaving group among the halogens due to its high electronegativity, which polarizes the C-X bond and facilitates the initial nucleophilic attack—the rate-determining step. youtube.com A wide range of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can participate in these reactions. chemistrysteps.com

| Leaving Group (at C5) | Nucleophile | Solvent | Expected Product (at C5) |

|---|---|---|---|

| -F, -Cl, -Br | RO⁻ (e.g., CH₃O⁻) | ROH (e.g., CH₃OH) | -OR (Alkoxy) |

| -F, -Cl, -Br | RS⁻ (e.g., PhS⁻) | DMF, DMSO | -SR (Thioether) |

| -F, -Cl, -Br | R₂NH (e.g., Piperidine) | Ethanol, Toluene | -NR₂ (Amine) |

| -F, -Cl, -Br | N₃⁻ (Azide) | Acetone/Water | -N₃ (Azido) |

Reactions Involving the N-Hydroxyl Group

The N-hydroxyl group is a versatile functional handle that can undergo oxidation, functionalization through esterification or etherification, and various rearrangement reactions.

The N-hydroxyl group can be oxidized to form a pyrrole N-oxide. Heteroaromatic N-oxides are typically synthesized by the direct oxidation of the parent heterocycle using strong oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or a hydrogen peroxide/catalyst system. researchgate.netthieme-connect.de The oxidation of an N-hydroxyheterocycle would proceed under similar, milder conditions to yield the corresponding N-oxide. These N-oxides are 1,3-dipolar compounds with significant resonance stabilization, making them useful intermediates in synthesis, particularly in cycloaddition reactions. thieme-connect.de

Furthermore, N-oxides can direct C-H functionalization at the C2 position and can act as internal oxidants in transition-metal-catalyzed reactions. thieme-connect.de The resulting N-oxide of the pyrrole ring would exhibit altered reactivity compared to the parent N-hydroxypyrrole, opening pathways for further synthetic modifications.

The N-hydroxyl group can be readily converted into esters and ethers using standard synthetic protocols.

Esterification: The reaction of this compound with a carboxylic acid or its more reactive derivatives (acyl chloride or anhydride) would yield the corresponding N-acyloxy pyrrole. The Fischer esterification, which involves heating the N-hydroxyl compound with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a common method. youtube.commasterorganicchemistry.com This reaction is reversible, and the equilibrium can be driven towards the product by removing water. youtube.commasterorganicchemistry.com The use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) provides an irreversible and often higher-yielding route to the ester.

Etherification: N-alkoxy pyrroles can be prepared via etherification of the N-hydroxyl group. A common method is the Williamson ether synthesis, where the N-hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, NaH) to form the more nucleophilic N-oxide anion. This anion then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether.

| Reaction Type | Reagent | Conditions | Product Functional Group |

|---|---|---|---|

| Fischer Esterification | R-COOH (Carboxylic Acid) | H₂SO₄ (catalyst), Heat | -O-C(=O)R (Ester) |

| Acylation | R-COCl (Acyl Chloride) | Pyridine or Et₃N, 0 °C to RT | -O-C(=O)R (Ester) |

| Acylation | (R-CO)₂O (Acid Anhydride) | Pyridine or DMAP (catalyst) | -O-C(=O)R (Ester) |

| Williamson Ether Synthesis | 1. NaH; 2. R-X (Alkyl Halide) | Anhydrous THF or DMF | -O-R (Ether) |

N-hydroxylamines and their derivatives are known to undergo several types of rearrangement reactions, often promoted by acid or heat. One relevant classical example is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange under strong aqueous acid to form 4-aminophenols. wiley-vch.de A plausible analogous acid-catalyzed rearrangement for this compound could involve protonation of the hydroxyl group, loss of water to form a nitrenium-like intermediate, followed by nucleophilic attack by water at the C5 position of the pyrrole ring and subsequent rearomatization.

Another potential pathway involves activation of the hydroxyl group by converting it into a better leaving group (e.g., an N-mesyloxy or N-tosyloxy derivative). Such intermediates can undergo photochemical or thermal rearrangements. For example, photochemical rearrangements of N-mesyloxylactams have been shown to result in ring-contraction reactions. acs.org While the pyrrole ring is aromatic and stable, activation of the N-O bond could potentially lead to complex skeletal rearrangements under specific conditions.

Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring System

The pyrrole ring is inherently an electron-rich aromatic system, making it highly reactive towards electrophilic substitution, typically occurring at the C2 position where the carbocation intermediate is best stabilized by resonance. libretexts.orgmsu.edu However, the substituents in this compound dramatically modify this intrinsic reactivity.

The reactivity of the pyrrole ring in this compound is governed by the competing electronic and steric effects of the N-hydroxyl and C2-nitro groups.

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups, acting through both a strong inductive effect (-I) and a resonance effect (-M). libretexts.org This significantly reduces the nucleophilicity of the pyrrole ring, deactivating it towards electrophilic attack. msu.edu Conversely, this strong electron withdrawal makes the ring highly susceptible to nucleophilic attack. scirp.org

Towards Electrophilic Substitution: The combined presence of two electron-withdrawing groups drastically deactivates the pyrrole ring, making electrophilic aromatic substitution significantly more challenging compared to unsubstituted pyrrole. The C2 position is already occupied and strongly deactivated. Any potential electrophilic attack would likely be directed to the C4 position, which is furthest from the deactivating nitro group.

Towards Nucleophilic Substitution: The potent electron-withdrawing nature of the nitro group at the C2 position renders the pyrrole ring electron-deficient and thus activates it for nucleophilic aromatic substitution. scirp.org Nucleophiles can attack the ring, particularly at the carbon atom bearing the nitro group (C2), potentially leading to a substitution reaction where the nitro group is displaced by the incoming nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing substituents.

Table 1: Summary of Substituent Effects on the Pyrrole Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Overall Effect on Nucleophilic Substitution |

| -OH (on N) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating (net effect) | Activating |

| -NO₂ (on C2) | Strong electron-withdrawing (-I) | Strong electron-withdrawing (-M) | Strongly Deactivating | Strongly Activating |

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions offer a powerful method for constructing complex cyclic systems in a single step. wikipedia.orgorganic-chemistry.org The substituted pyrrole ring in this compound possesses functionalities that could allow it to participate in several types of cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com Pyrrole derivatives can function as the 4π-electron diene component in these reactions. organic-chemistry.org

While no direct experimental studies on the Diels-Alder reactivity of this compound are available, theoretical studies on the closely related 2-nitro-1H-pyrrole provide significant insight. A computational analysis of the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036) using Density Functional Theory (DFT) has been performed. This study characterized the reaction mechanism, chemoselectivity, and regioselectivity. The analysis suggests that 2-nitro-1H-pyrrole acts as the nucleophilic component in this specific reaction. The presence of the N-hydroxyl group would further modify the electronic properties, but the fundamental diene character of the pyrrole core is expected to be retained, suggesting that this compound could undergo similar cycloadditions to yield complex bicyclic nitrogen-containing heterocycles.

Table 2: Theoretical Reaction Data for Diels-Alder Reaction of 2-Nitro-1H-Pyrrole with Isoprene

| Reaction Parameter | Description |

| Reaction Type | [4+2] Cycloaddition (Diels-Alder) |

| Diene | 2-Nitro-1H-pyrrole |

| Dienophile | Isoprene |

| Proposed Mechanism | Non-concerted two-stage, one-step molecular mechanism |

| Predicted Selectivity | The reaction shows defined chemo- and regioselectivity based on activation energy barriers. |

Note: This data is based on a theoretical study of 2-nitro-1H-pyrrole, a related but distinct compound.

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org Nitrones are classic 1,3-dipoles that are frequently generated from N-hydroxy compounds. youtube.com

The N-hydroxyl moiety of this compound makes it a potential precursor to a cyclic nitrone through tautomerization or oxidation. This nitrone would be a reactive 1,3-dipole, capable of undergoing [3+2] cycloaddition reactions with a wide variety of dipolarophiles (e.g., alkenes, alkynes). wikipedia.orgnih.gov This reaction pathway provides a powerful synthetic route to novel and complex fused heterocyclic systems, specifically isoxazolidine derivatives. mdpi.com The reaction is known for its high degree of stereoselectivity and atom economy, allowing for the creation of multiple new stereocenters in a single step. nih.gov

Table 3: Potential 1,3-Dipolar Cycloaddition Reactions

| Dipolarophile | Class | Resulting Fused Heterocyclic System |

| Ethene | Alkene | Tetrahydropyrrolo[1,2-b] wikipedia.orgresearchgate.netoxazole |

| Propyne | Alkyne | Dihydropyrrolo[1,2-b] wikipedia.orgresearchgate.netoxazole |

| Methyl Acrylate (B77674) | Electron-deficient Alkene | Substituted Tetrahydropyrrolo[1,2-b] wikipedia.orgresearchgate.netoxazole |

| N-Phenylmaleimide | Cyclic Alkene | Polycyclic fused isoxazolidine system |

Note: This table represents the hypothetical synthetic utility based on the expected formation of a nitrone intermediate from this compound.

Synthetic Applications and Transformations to Advanced Chemical Structures

2-Nitro-1H-pyrrol-1-ol as a Versatile Synthon for Complex Heterocycles

The inherent reactivity of this compound allows for its application in the synthesis of a variety of intricate heterocyclic systems. The interplay between the electron-withdrawing nitro group and the nucleophilic pyrrole (B145914) ring, along with the potential of the N-hydroxy group to participate in or direct reactions, makes it a powerful tool for synthetic chemists.

While direct experimental evidence for the use of this compound as a precursor to pyrroloquinoxalines is not extensively documented in publicly available literature, the synthesis of this fused ring system often involves the reaction of a 1-(2-aminophenyl)pyrrole derivative with a dicarbonyl compound or its equivalent. The nitro group in this compound can be a synthetic handle for the introduction of an amine functionality at the 2-position of the pyrrole ring through reduction. Subsequent N-arylation with a suitable ortho-halo-nitrobenzene derivative, followed by reduction of the second nitro group, would yield a 1-(2-aminophenyl)-1H-pyrrol-2-amine derivative. This intermediate could then undergo intramolecular cyclization or reaction with a carbonyl source to form the desired pyrroloquinoxaline scaffold.

Recent advances in the synthesis of pyrrolo[1,2-a]quinoxalines have highlighted various strategies that primarily focus on the construction of the central pyrazine (B50134) ring by forming specific bonds within the tricyclic framework researchgate.net. These methods often utilize 1-(2-substituted-phenyl)-1H-pyrrole and an aldehyde or its equivalent as key components researchgate.net. The versatility of these synthetic routes suggests that a suitably functionalized pyrrole, derivable from this compound, could serve as a viable starting material.

Table 1: Key Intermediates in Proposed Pyrroloquinoxaline Synthesis from this compound

| Intermediate | Structure | Synthetic Transformation |

| 2-Amino-1H-pyrrol-1-ol | Reduction of the nitro group | |

| 1-(2-Nitrophenyl)-1H-pyrrol-2-amine | N-Arylation followed by reduction | |

| 1-(2-Aminophenyl)-1H-pyrrol-2-amine | Reduction of the nitro group |

The pyrrole moiety is a fundamental component of many functional materials and biologically active molecules. The presence of both a nitro group and a hydroxylamine (B1172632) in this compound provides orthogonal handles for polymerization and functionalization. For instance, the N-hydroxy group could be acylated or etherified to introduce polymerizable functionalities, while the nitro group can be transformed into other functional groups to append different side chains.

The synthesis of functionalized polypyrrole copolymers has been achieved through the chemical polymerization of pyrrole with functionalized pyrrole monomers researchgate.net. This approach allows for the incorporation of specific properties into the resulting polymer. This compound, after suitable modification, could serve as such a functionalized monomer.

Furthermore, multi-component reactions offer an efficient pathway to highly functionalized pyrrole derivatives. For example, a four-component reaction of two primary amines, diketene, and a nitrostyrene (B7858105) derivative yields functionalized pyrrole-3-carboxamides in good yields organic-chemistry.org. The reactivity of the nitro group in such systems is crucial for the cyclization and subsequent aromatization steps organic-chemistry.org. This highlights the potential of the nitro group in this compound to facilitate the construction of polyfunctionalized pyrrolic structures.

Table 2: Potential Functionalization Reactions of this compound for Oligomer Synthesis

| Reaction Type | Reagent | Resulting Functionality |

| N-Acylation | Acryloyl chloride | Polymerizable acrylate (B77674) ester |

| N-Etherification | Propargyl bromide | Alkyne for click chemistry |

| Nitro Reduction | SnCl₂/HCl | Amine for amide or imine formation |

| C-H Functionalization | Various | Direct introduction of side chains |

Derivatization to Explore Novel Chemical Space

The derivatization of this compound opens avenues to a wide array of novel compounds with potentially interesting biological or material properties. The N-hydroxy group can be targeted for various transformations, including O-alkylation, O-acylation, and O-silylation, to modulate the electronic properties and steric bulk of the molecule. The nitro group, a versatile functional group in organic synthesis, can be reduced to an amino group, which can then be further functionalized. Additionally, the pyrrole ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitro group would direct substitution to specific positions and may require activated reaction conditions.

The reactivity of 2-nitropyrrole systems has been a subject of study, particularly in the context of natural product synthesis. The development of methods for the preparation and elaboration of the 2-nitropyrrole motif is crucial for accessing bioactive molecules researchgate.net. These studies provide a foundation for exploring the derivatization of this compound.

Mechanistic Studies of Transformations Originating from this compound

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. The electronic nature of the molecule, with the electron-withdrawing nitro group influencing the pyrrole ring's reactivity, plays a central role in its transformations.

One area of mechanistic interest is its participation in cycloaddition reactions. A theoretical study on the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036) using Density Functional Theory (DFT) has provided insights into the chemo- and regioselectivity of the reaction researchgate.net. The study characterized 2-nitro-1H-pyrrole as the nucleophile and isoprene as the electrophile, and the analysis of Parr functions helped explain the observed selectivity researchgate.net. The reaction was proposed to proceed through a non-concerted two-stage one-step molecular mechanism researchgate.net. While this study was conducted on the N-H analogue, the findings provide a valuable framework for predicting the behavior of this compound in similar cycloadditions. The N-hydroxy group could potentially influence the reaction pathway through electronic effects or by acting as a directing group.

Table 3: Calculated Activation Energies for the Diels-Alder Reaction of 2-Nitro-1H-pyrrole with Isoprene researchgate.net

| Reaction Channel | Activation Energy (kcal/mol) |

| Meta, Endo | 25.3 |

| Meta, Exo | 26.1 |

| Ortho, Endo | 28.5 |

| Ortho, Exo | 29.2 |

Note: The data presented is for 2-nitro-1H-pyrrole and serves as a model for understanding the potential reactivity of this compound.

The diverse properties of the nitro group, including its strong electron-withdrawing ability and its capacity to act as a good leaving group, are central to the synthetic utility of nitro compounds mdpi.com. Mechanistic investigations into the transformations of the nitro group in this compound, such as its reduction or displacement, would provide valuable information for its application in organic synthesis.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact and enhance safety. Future research into the synthesis of 2-Nitro-1H-pyrrol-1-ol should prioritize the development of environmentally benign and efficient protocols.

Current synthetic strategies for related nitropyrrole compounds often involve multi-step processes that may utilize hazardous reagents and generate significant waste. A key research direction would be the development of a one-pot or tandem reaction sequence to construct the this compound scaffold from simple, readily available starting materials. Such an approach would improve atom economy and reduce the need for intermediate purification steps.

The exploration of alternative energy sources for promoting the synthesis is another critical area. Microwave-assisted and ultrasonic-promoted reactions have been shown to accelerate reaction times, improve yields, and often lead to cleaner reaction profiles in the synthesis of other heterocyclic compounds. semanticscholar.org Investigating these technologies for the synthesis of this compound could lead to more sustainable and efficient production methods.

Furthermore, the choice of solvent is a fundamental aspect of green chemistry. Future synthetic routes should aim to replace traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or biodegradable solvents. The development of catalyst systems that are effective in these benign media will be crucial for the successful implementation of such processes.

| Green Chemistry Approach | Potential Advantages | Key Research Challenges |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Catalyst design, control of selectivity, reaction optimization. |

| Microwave/Ultrasound | Faster reaction times, higher yields, energy efficiency. | Scale-up feasibility, equipment availability, thermal stability of reactants and products. |

| Green Solvents | Reduced environmental impact, improved safety. | Solubility of reactants, catalyst compatibility, product isolation. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering, substrate scope, operational stability. |

Investigation of its Role in Catalyst Development or Material Science

The unique electronic and structural features of this compound suggest its potential utility in both catalyst development and material science. The pyrrole (B145914) ring is a common ligand in organometallic chemistry, and the presence of the nitro group and the N-hydroxy functionality could modulate the electronic properties of a metal center, influencing its catalytic activity.

Future research could focus on the synthesis of coordination complexes of this compound with various transition metals. These complexes could then be screened for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. chemscene.com The electron-withdrawing nature of the nitro group may enhance the Lewis acidity of the metal center, potentially leading to novel catalytic reactivities.

In the realm of material science, the planar structure of the pyrrole ring and the potential for hydrogen bonding via the N-hydroxy group could facilitate the formation of ordered supramolecular assemblies. These assemblies might exhibit interesting photophysical or electronic properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The investigation into the polymerization of this compound or its derivatives could also yield novel materials. The resulting polymers may possess unique properties due to the presence of the nitro and N-hydroxy functionalities, such as enhanced thermal stability or specific sensory capabilities.

| Potential Application Area | Key Structural Feature | Research Focus |

| Homogeneous Catalysis | Pyrrole ring as a ligand, electronic modulation by nitro and N-hydroxy groups. | Synthesis of metal complexes, screening for catalytic activity, mechanistic studies. |

| Supramolecular Chemistry | Planar pyrrole ring, hydrogen bonding capability of N-hydroxy group. | Crystal engineering, investigation of self-assembly, characterization of photophysical properties. |

| Polymer Chemistry | Polymerizable pyrrole backbone, functionalization with nitro and N-hydroxy groups. | Development of polymerization methods, characterization of polymer properties, exploration of applications. |

Exploration of Bio-Inspired Synthetic Pathways (if applicable and academic in nature)

Nature often provides inspiration for the development of novel and efficient synthetic strategies. While there are no known natural products with the exact structure of this compound, the pyrrole motif is abundant in biologically active molecules. semanticscholar.orgmdpi.com Future research could explore bio-inspired synthetic pathways that mimic enzymatic processes.

For instance, the biosynthesis of many pyrrole-containing natural products involves the condensation of simple building blocks catalyzed by specific enzymes. A bio-inspired approach to the synthesis of this compound could involve the development of biomimetic catalysts that can facilitate the key bond-forming reactions under mild, aqueous conditions.

Furthermore, the enzymatic nitration of aromatic compounds is a known biological process. Investigating the possibility of using nitrating enzymes to introduce the nitro group onto a pre-formed pyrrol-1-ol scaffold could offer a highly selective and environmentally friendly synthetic route. This would be a significant departure from traditional chemical nitration methods, which often require harsh conditions and can lead to a mixture of regioisomers.

The exploration of chemoenzymatic strategies, which combine the best of chemical and biological catalysis, could also be a fruitful area of research. For example, a chemical synthesis could be used to generate a key intermediate, which is then converted to the final product using a specific enzyme. This approach can often lead to more efficient and sustainable synthetic processes.

| Bio-Inspired Strategy | Underlying Biological Principle | Potential Research Direction |

| Biomimetic Catalysis | Mimicking the active sites of enzymes involved in pyrrole biosynthesis. | Design and synthesis of small molecule catalysts, investigation of catalytic activity and mechanism. |

| Enzymatic Nitration | Utilizing the selectivity of nitrating enzymes. | Screening for suitable enzymes, optimization of reaction conditions, exploration of substrate scope. |

| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps for optimal efficiency. | Design of integrated synthetic routes, compatibility of chemical and enzymatic steps, process optimization. |

Q & A

Q. What are the established methods for synthesizing 2-Nitro-1H-pyrrol-1-ol and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, 2-(2-Nitro-1H-pyrrol-1-yl)acetamide derivatives are synthesized via chloroacetylation of 2-nitro-1H-pyrrole followed by coupling with amines. Key steps include refluxing with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Another approach involves reacting intermediates like 4-6 (1 mmol) under reflux conditions, followed by NaOH treatment and solvent removal . Yields vary between 60% and 96% depending on substituents .

Q. Which spectroscopic techniques are commonly employed to characterize this compound, and what key data should researchers expect?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming structural integrity. For 2-nitro-pyrrole derivatives , expect distinct peaks for pyrrole ring protons (δ 6.5–7.5 ppm) and nitro group-associated deshielding. LC-MS and HRMS provide molecular weight confirmation (e.g., [M+H]+ peaks matching theoretical values) . X-ray crystallography (e.g., Acta Crystallographica data) resolves bond angles (e.g., C5–C6–C7 = 120.58°) and torsional parameters (e.g., O1–N1–C1–C2 = -5.10°) .

Q. What are the typical purification strategies for this compound derivatives, and how do they affect yield and purity?

- Methodological Answer : Recrystallization from methanol or ethanol is standard, achieving >95% purity . Column chromatography (silica gel, ethyl acetate/hexane) is used for complex mixtures. Prolonged reflux (>24 hours) in xylene improves crystallinity but may reduce yields due to side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 2-Nitro-1H-pyrrol-1-yl acetamide derivatives?

- Methodological Answer : Optimization involves:

- Reagent Ratios : A 1:1.4 molar ratio of precursor to chloranil minimizes unreacted intermediates .

- Reaction Time : Extending reflux duration to 30 hours enhances conversion but requires monitoring for decomposition .

- Solvent Choice : Xylene’s high boiling point (138–144°C) facilitates efficient cyclization compared to lower-boiling solvents .

Post-reaction NaOH washing removes acidic byproducts, improving purity without significant yield loss .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives, such as anti-parasitic effects?

- Methodological Answer : In vitro assays against pathogens like Trypanosoma cruzi involve:

- Dose-Response Studies : Testing derivatives at concentrations (e.g., 10–100 μM) to determine IC₅₀ values.

- Cytotoxicity Screening : Using mammalian cell lines (e.g., Vero cells) to assess selectivity indices .

Structural modifications (e.g., trifluoromethyl groups in Compound 15) enhance bioactivity by improving membrane permeability .

Q. How do crystallographic data contribute to understanding the structural stability and reactivity of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Bond Lengths/Geometry : Nitro group geometry (e.g., O1–N1–C1 angles) influences electronic delocalization and reactivity .

- Intermolecular Interactions : Hydrogen bonding (e.g., N–H···O) stabilizes crystal packing, affecting solubility and melting points .

Discrepancies between computational (DFT) and experimental data highlight areas for mechanistic refinement .

Data Contradictions and Resolution

- Synthesis Yields : Variations in yields (60–96%) across derivatives suggest substituent-dependent reactivity. Researchers should perform pilot studies to tailor conditions for specific analogs.

- Spectroscopic vs. Crystallographic Data : Minor deviations in predicted vs. observed NMR shifts may arise from solvent effects or crystal packing forces, necessitating multi-technique validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.